2-甲氧基-6-(4-(三氟甲基)苯基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

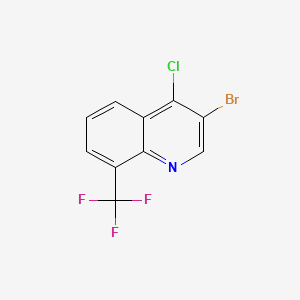

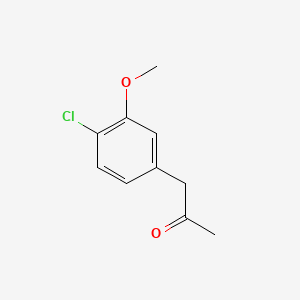

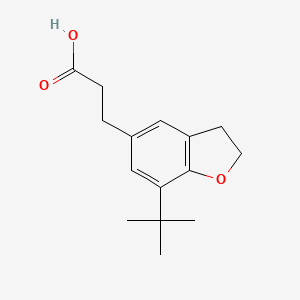

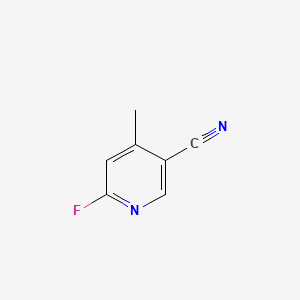

2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of 2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine and its derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of 2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in their structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The synthesis of 2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine are not specified in the available resources .科学研究应用

晶体结构和分子构象

与2-甲氧基-6-(4-(三氟甲基)苯基)吡啶密切相关的化合物的分子结构已经得到广泛研究。例如,类似结构的2-甲氧基-4,6-二苯基吡啶腈已经被分析,以了解其晶体结构和分子取向。苯环和甲氧基相对于吡啶环的取向已经被阐明,提供了关于分子相互作用和稳定性的见解(Mague, Abdel-Aziz, El-Azab, & Al-Swaidan, 2014)。

合成和结构分析

已经探索了与2-甲氧基-6-(4-(三氟甲基)苯基)吡啶类似的吡啶衍生物的合成途径和晶体结构。例如,特定吡啶衍生物的合成和晶体结构分析为了解分子几何构型、晶体堆积以及在材料科学和制药领域的潜在应用提供了见解(Ma, Chen, Fan, Jia, & Zhang, 2018)。

腐蚀抑制

已发现某些吡啶衍生物具有显著的腐蚀抑制性能。例如,在酸性环境中对轻钢的腐蚀抑制研究为了解它们的保护效率、吸附行为以及潜在的工业应用提供了宝贵的数据(Ansari, Quraishi, & Singh, 2015)。

化学合成和材料科学应用

类似于2-甲氧基-6-(4-(三氟甲基)苯基)吡啶的化合物的区域特异性溴化及其在杂环合成中的应用突显了它们在化学合成和材料科学中的重要性。这些过程对于开发具有特定性质的新材料和化合物至关重要(Martins, 2002)。

金属配合物和催化

涉及吡啶衍生物的金属配合物的合成和表征一直是研究的课题,突显了它们在催化和材料科学中的潜力。例如,对取代吡啶的钯配合物的研究揭示了它们的催化活性和在各种化学转化中的潜在应用(De Pater, Maljaars, Wolf, Lutz, Spek, Deelman, Elsevier, & Koten, 2005)。

作用机制

Target of Action

It is known to be a synthetic reagent used in the preparation of various compounds .

Mode of Action

The compound is involved in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound plays a role in the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

Its molecular weight is 25322, and it has a topological polar surface area of 221Ų . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The compound is a synthetic reagent used in the preparation of substituted pyrazinone, pyrimidinone, and pyridone compounds . The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

安全和危害

未来方向

属性

IUPAC Name |

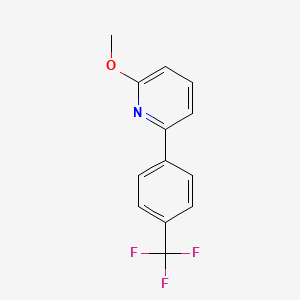

2-methoxy-6-[4-(trifluoromethyl)phenyl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c1-18-12-4-2-3-11(17-12)9-5-7-10(8-6-9)13(14,15)16/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUISBKTHWCQPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716557 |

Source

|

| Record name | 2-Methoxy-6-[4-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1202026-99-0 |

Source

|

| Record name | 2-Methoxy-6-[4-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。